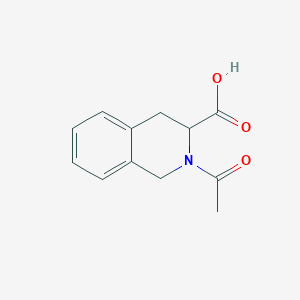

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Description

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (2-Ac-Tic, molecular formula C₁₂H₁₃NO₃, MW 219.24) is a conformationally constrained amino acid derivative of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic, CAS 67123-97-1) . Tic derivatives are widely used in peptide-based drug design due to their rigid bicyclic structure, which restricts side-chain mobility and enhances receptor selectivity . The acetyl group at position 2 in 2-Ac-Tic introduces distinct physicochemical and pharmacological properties, differentiating it from other Tic analogs. This article compares 2-Ac-Tic with structurally and functionally related compounds, focusing on substitutions, bioactivity, and applications.

Propriétés

IUPAC Name |

2-acetyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-8(14)13-7-10-5-3-2-4-9(10)6-11(13)12(15)16/h2-5,11H,6-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBQGXOEOOVTPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC2=CC=CC=C2CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391268 | |

| Record name | 2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143767-54-8 | |

| Record name | 2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Acylation of Tetrahydroisoquinoline Precursors

The core synthetic route involves acylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives. In Example 3 of GB2048863A, bromoacetyl bromide reacts with (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid under basic conditions to form 2-bromoacetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Analogously, substituting bromoacetyl bromide with acetyl chloride or acetic anhydride could yield the target compound. The reaction typically proceeds in aqueous NaOH at 0–5°C, followed by acidification to isolate the product.

Key Reaction Conditions:

Protection-Deprotection Strategies

Carboxylate protection as tert-butyl esters simplifies acylation. Example 7 demonstrates coupling 3-acetylthio-2-methylpropanoic acid with a tert-butyl-protected tetrahydroisoquinoline using dicyclohexyl carbodiimide (DCC). After acylation, the tert-butyl group is removed with trifluoroacetic acid (TFA), yielding the free carboxylic acid. This method achieves a 65–70% yield after recrystallization.

Optimization Insights:

Direct Mercaptoacetyl Intermediate Hydrolysis

Example 5 describes hydrolyzing 2-benzoylthioacetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with ammonium hydroxide to remove the benzoyl group, followed by acidification to isolate 2-mercaptoacetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Oxidizing the thiol to an acetyl group (e.g., using H₂O₂/acetic acid) could finalize the synthesis.

Critical Steps:

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Complexity |

|---|---|---|---|

| Direct Acylation | 45–55% | 90–95% | Moderate |

| Protection-Deprotection | 65–70% | 95–98% | High |

| Mercaptoacetyl Oxidation | 50–60% | 85–90% | Moderate |

Notes:

-

The protection-deprotection route offers higher yields but requires additional steps.

-

Direct acylation is cost-effective but may necessitate chromatographic purification.

Analytical Characterization

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibits:

Analyse Des Réactions Chimiques

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP), as well as reducing agents such as sodium borohydride (NaBH₄) . Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various biologically active compounds . In biology and medicine, it has been studied for its potential as an inhibitor of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway . This makes it a promising candidate for cancer immunotherapy. Additionally, it has applications in the development of peptide-based drugs .

Mécanisme D'action

The mechanism of action of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of the PD-1/PD-L1 pathway, it blocks the interaction between PD-1 on immune cells and PD-L1 on tumor cells . This inhibition reinvigorates exhausted immune cells, enabling them to detect and eliminate cancer cells .

Comparaison Avec Des Composés Similaires

Structural Analogues of Tic

The Tic scaffold serves as a phenylalanine mimetic, with modifications at positions 2, 6, 7, or the carboxylic acid group altering its properties. Key analogs include:

Key Observations:

- Acetylation (2-Ac-Tic): The acetyl group (-COCH₃) increases molecular weight (219.24 vs. Its melting point (170–171°C) and density (1.283 g/cm³) reflect stronger intermolecular forces compared to unsubstituted Tic .

- Hydroxylation (Htc) : The -OH group at position 7 (e.g., CAS 128502-56-7) improves aqueous solubility and hydrogen-bonding capacity, making it suitable for targeting polar receptor pockets .

- Propionylation : Extending the acyl chain to -COCH₂CH₃ (2-Propionyl-Tic) further elevates lipophilicity, which may influence blood-brain barrier penetration .

Physicochemical Properties

| Property | 2-Ac-Tic | Tic | 7-Hydroxy-Tic | 2-Propionyl-Tic |

|---|---|---|---|---|

| Molecular Weight | 219.24 | 177.20 | 193.18 | 233.26 |

| Melting Point (°C) | 170–171 | Not reported | Not reported | Not reported |

| Density (g/cm³) | 1.283 | Not reported | Not reported | 1.222 |

| Solubility | Moderate (polar org.) | Low (aprotic solvents) | High (aqueous) | Low (lipophilic) |

| Key Functional Groups | Acetyl, -COOH | -COOH | -OH, -COOH | Propionyl, -COOH |

Activité Biologique

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (abbreviated as 2-AcTIC) is a compound within the tetrahydroisoquinoline family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 219.24 g/mol

- CAS Number : 143767-54-8

- IUPAC Name : 2-acetyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

The primary mechanism of action for 2-AcTIC involves the inhibition of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint axis. This pathway plays a crucial role in regulating immune responses against tumors. By inhibiting this checkpoint, 2-AcTIC can potentially reactivate the immune response against cancer cells, thereby enhancing anti-tumor activity.

Anticancer Properties

Research has demonstrated that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer properties. For instance:

- A study revealed that certain substituted derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid showed binding affinities to Bcl-2 and Mcl-1 proteins with Ki values around 5.2 µM. These compounds also induced apoptosis in Jurkat cells through caspase-3 activation .

Coordination Chemistry

2-AcTIC has been studied as a bidentate ligand capable of forming coordination complexes with transition metals such as Cu²⁺ and Co²⁺. These complexes have shown promise in catalysis and may enhance the biological activity of the parent compound .

Case Studies

- Anti-Tumor Activity :

- Chloride Transport Enhancement :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | Anticancer | Bcl-2 inhibition |

| 2-Acetyl-1,2,3,4-tetrahydroisoquinoline | Immune checkpoint inhibition | PD-1/PD-L1 inhibition |

| Other tetrahydroisoquinoline derivatives | Varies (e.g., CFTR modulation) | Varies |

Q & A

Q. What are the common synthetic routes for preparing 2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid?

Methodological Answer: The compound is typically synthesized via acylation of the parent tetrahydroisoquinoline-carboxylic acid scaffold. For example, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can react with acetyl chloride in methanol under reflux conditions to yield the acetylated derivative. This method ensures regioselectivity at the 2-position due to steric and electronic factors . Alternative approaches include coupling with activated acylating agents (e.g., oleoyl chloride) in anhydrous solvents like dichloromethane, followed by purification via column chromatography .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are essential for confirming the acetyl group’s position (e.g., δ ~2.1 ppm for the acetyl methyl protons) and verifying the tetrahydroisoquinoline backbone .

- High-Resolution Mass Spectrometry (HRMS) : Used to confirm molecular weight (e.g., [M+H]+ at m/z 442.3292 for oleoyl derivatives) .

- Melting Point Analysis : Critical for assessing purity (e.g., derivatives with >95% purity typically show sharp melting points >280°C) .

Q. How should this compound be handled and stored to ensure stability?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis or oxidation. Desiccants are recommended to avoid moisture absorption .

- Handling : Use gloves and eye protection in fume hoods. Avoid contact with strong acids/bases, which may cleave the acetyl group .

Q. What biological activities are associated with this compound?

Methodological Answer: The tetrahydroisoquinoline core exhibits metal-chelating properties, particularly with Cu(II) and Ni(II), which are relevant in peptide mimetics and enzyme inhibition studies . Acetylated derivatives have shown mitochondrial activity modulation, potentially via interactions with electron transport chain components .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Methodological Answer:

- Chiral Resolution : Use enantiopure starting materials (e.g., (S)-tetrahydroisoquinoline-3-carboxylic acid) and monitor optical rotation ([α]) during synthesis .

- Asymmetric Catalysis : Apply chiral auxiliaries or catalysts (e.g., BINOL-derived phosphoric acids) in acylation steps to minimize racemization .

Q. What strategies resolve contradictions in reported biological data (e.g., metal chelation vs. mitochondrial effects)?

Methodological Answer:

Q. How can hydrolysis resistance be engineered into derivatives?

Methodological Answer:

- Steric Shielding : Introduce bulky substituents (e.g., trifluoromethyl groups at the 7-position) to protect the acetyl group from nucleophilic attack .

- Isosteric Replacement : Substitute the acetyl group with hydrolysis-resistant moieties (e.g., phosphonic acid derivatives via Kabachnik–Fields reactions) .

Q. What computational methods aid in predicting structure-activity relationships (SAR)?

Methodological Answer:

Q. How can stereochemical integrity be validated in complex derivatives?

Methodological Answer:

Q. What are emerging applications in drug design?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.